4-Phenoxybutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

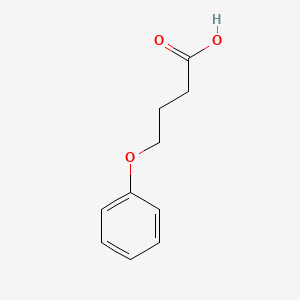

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYVPFIBWVQZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959508 | |

| Record name | 4-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-58-8, 38669-42-0 | |

| Record name | 4-Phenoxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6303-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038669420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenoxybutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M2MNV85P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenoxybutyric acid chemical properties and structure

An In-Depth Technical Guide to 4-Phenoxybutyric Acid: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 6303-58-8), also known as 4-phenoxybutanoic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1] Structurally, it is characterized by a phenoxy group linked to a butyric acid backbone.[2] This unique combination of an aromatic ether and a carboxylic acid functional group imparts both hydrophobic and hydrophilic properties, influencing its reactivity and solubility.[2] While stable under standard conditions, it can undergo reactions such as hydrolysis at extreme pH or temperatures.[2] Its primary value lies in its role as a key chemical intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound's structure consists of a phenyl ring connected via an ether linkage to the fourth carbon of a butanoic acid chain. This structure is fundamental to its chemical behavior and utility in synthesis.

Structural Identifiers

-

SMILES: O=C(O)CCCOc1ccccc1[3]

-

InChI: InChI=1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)[2][3]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source(s) |

| CAS Number | 6303-58-8 | [1][4] |

| Molecular Weight | 180.20 g/mol | [1][2][5] |

| Appearance | White to off-white or pale white solid/crystalline powder. | [1][2][6] |

| Melting Point | 59-65 °C | [1][3][4] |

| Boiling Point | 184-184.4 °C at 8 Torr; 170 °C at 7 mmHg | [3][4] |

| pKa | 4.56 ± 0.10 (Predicted) | [6] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and esters. | [4][6] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [4] |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature, which is crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the butyric acid chain, and the acidic proton of the carboxylic acid group. Spectroscopic data are available in public databases for reference.[7]

-

¹³C NMR: The carbon NMR would display signals for the carbons of the phenyl ring, the four carbons of the butyric acid chain (including the carbonyl carbon), with chemical shifts influenced by the adjacent oxygen atoms.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching peak for the carbonyl group, and C-O stretching bands for the ether linkage, in addition to peaks corresponding to the aromatic ring.[5]

-

Mass Spectrometry (MS): Mass spectrometry analysis will show the molecular ion peak corresponding to its molecular weight (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ether bond.[5]

Synthesis and Purification

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the Williamson ether synthesis, reacting a phenoxide salt with a halo-ester, followed by hydrolysis. An alternative industrial method involves the reaction of phenol with γ-butyrolactone.

Example Synthesis Protocol: Reaction of Phenol with γ-Butyrolactone

This protocol describes a common method for synthesizing this compound.

Materials:

-

Phenol

-

γ-Butyrolactone

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Suitable solvent (e.g., water, toluene)

Step-by-Step Methodology:

-

Phenoxide Formation: Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide. The reaction is typically performed at room temperature.

-

Ring Opening Reaction: Add γ-butyrolactone to the sodium phenoxide solution. Heat the mixture under reflux. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone, leading to the opening of the lactone ring.

-

Work-up and Neutralization: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

-

Acidification: Slowly add hydrochloric acid to the aqueous solution until the pH is acidic (pH ~2-3). This protonates the carboxylate salt, precipitating the this compound product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or petroleum ether, to yield the final product with high purity.[4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The identity, purity, and concentration of this compound are typically determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for analyzing this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector, as the phenyl ring provides strong chromophoric activity. Purity levels of ≥97% are commercially available as determined by HPLC.[1]

Gas Chromatography (GC)

For GC analysis, the carboxylic acid group must first be derivatized to a more volatile ester (e.g., a methyl ester) to improve its chromatographic properties. This is often achieved by reaction with an agent like diazomethane or by Fischer esterification. The derivatized compound can then be separated and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]

Analytical Workflow Diagram

Caption: A typical analytical workflow for purity assessment using HPLC.

Applications in Research and Drug Development

This compound is primarily valued as a versatile intermediate in the synthesis of various high-value chemicals.[1][2]

-

Pharmaceutical Development: It serves as a crucial starting material or intermediate in the synthesis of a range of pharmaceuticals.[1] Its structure is incorporated into larger molecules designed to interact with specific biological targets. Researchers have utilized it in studies related to neuropharmacology, where it has shown potential in modulating neurotransmitter activity.[1]

-

Agrochemicals: The compound is used in the formulation of certain herbicides and plant growth regulators, contributing to effective weed management and improved crop yields.[1]

-

Specialty Chemicals: Beyond pharma and agro, it is employed as a building block in the synthesis of specialty chemicals and advanced materials where its properties can enhance solubility and stability.[1]

It is important to distinguish this compound from its structural analog, 4-Phenylbutyric acid (4-PBA) . 4-PBA is an active pharmaceutical ingredient used to treat urea cycle disorders and is extensively researched as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[9][10] While structurally similar, this compound's primary role is that of a synthetic precursor rather than a direct therapeutic agent.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]

-

Precautions for Safe Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[1][6] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.

-

Conclusion

This compound is a valuable organic compound with a well-defined chemical structure and a range of applications, primarily as a synthetic intermediate. Its utility in the pharmaceutical and agrochemical industries underscores its importance as a building block for creating complex, high-value molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is critical for researchers and scientists working with this versatile chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]

- 5. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Phenoxybutanoic acid(6303-58-8) 1H NMR spectrum [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. 4-Phenylbutyric acid - Safety Data Sheet [chemicalbook.com]

4-Phenoxybutyric Acid: A Deep Dive into its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyric acid, a significant molecule in the realm of synthetic auxins and pharmaceutical intermediates, holds a fascinating history rooted in the exploration of plant growth regulation. This guide provides a comprehensive overview of its discovery, the scientific principles underlying its biological activity, and detailed methodologies for its chemical synthesis. By delving into the foundational research and established synthetic protocols, this document aims to equip researchers and drug development professionals with a thorough understanding of this versatile compound.

Part 1: Discovery and Historical Context: The Concept of 'Lethal Synthesis' in Herbicides

The discovery of this compound is intrinsically linked to the broader development of phenoxyalkanoic acids as selective herbicides in the mid-20th century. Following the successful introduction of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), scientists sought to understand the structure-activity relationships within this class of synthetic auxins.

A pivotal moment in this field was the work of Fawcett, Ingram, and Wain in 1954, which elucidated the role of β-oxidation in the bioactivation of certain phenoxyalkanoic acids within plant tissues.[1][2] Their research revealed that the herbicidal activity of some longer-chain phenoxyalkanoic acids was dependent on their metabolic conversion to shorter, more active analogues. This concept, often referred to as "lethal synthesis," proposed that a seemingly innocuous compound could be transformed by the plant's own metabolic machinery into a potent phytotoxin.

Specifically, their study demonstrated that ω-phenoxyalkylcarboxylic acids with an even number of methylene groups in their side chain were oxidized within the plant to produce phenol, indicating a breakdown of the side chain.[2] This led to the hypothesis that these compounds were undergoing β-oxidation, a metabolic process well-known for the breakdown of fatty acids. In this pathway, the alkyl chain is shortened by two carbon atoms at a time.

For this compound (with a four-carbon side chain), this metabolic process would convert it to the highly active auxin, phenoxyacetic acid, within the plant cells. This bioactivation is the cornerstone of its function as a plant growth regulator, leading to uncontrolled growth and ultimately, the death of susceptible plants.

This discovery was a landmark in the rational design of herbicides and plant growth regulators, showcasing how an understanding of plant biochemistry could be harnessed for agricultural applications.

The Mechanism of Action: β-Oxidation Pathway

The bioactivation of this compound to a potent auxin within susceptible plants is a classic example of targeted metabolic disruption. The following diagram illustrates the β-oxidation pathway that leads to its herbicidal activity.

Caption: β-Oxidation of this compound in Plants.

Part 2: Synthetic Methodologies

The primary and most established method for the synthesis of this compound is the Williamson ether synthesis .[3][4][5][6][7][8] This versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the sodium salt of phenol (sodium phenoxide).

The overall reaction can be depicted as follows:

Phenol + 4-Bromobutyric acid derivative → this compound

Two common variations of this synthesis are presented below, differing in the choice of the 4-carbon synthon.

Method 1: Synthesis from Phenol and Ethyl 4-Bromobutyrate

This is a widely used and efficient two-step method that involves the initial synthesis of the ester followed by hydrolysis to the carboxylic acid.

This step involves the reaction of sodium phenoxide with ethyl 4-bromobutyrate.

Caption: Williamson Ether Synthesis for Ethyl 4-phenoxybutyrate.

Experimental Protocol:

-

Preparation of Sodium Phenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Slowly add an equimolar amount of a strong base, such as sodium hydroxide or sodium ethoxide, to the solution. The reaction is exothermic.

-

Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.

-

-

Reaction with Ethyl 4-Bromobutyrate:

-

To the freshly prepared sodium phenoxide solution, add ethyl 4-bromobutyrate dropwise with continuous stirring.

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, and wash it sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-phenoxybutyrate.

-

The ester is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol:

-

Saponification:

-

Dissolve the crude ethyl 4-phenoxybutyrate in an alcoholic solution of sodium or potassium hydroxide.

-

Heat the mixture to reflux for 1-2 hours.

-

-

Acidification and Isolation:

-

After cooling, remove the alcohol under reduced pressure.

-

Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) until the pH is acidic.

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol or petroleum ether.[9]

-

Method 2: Synthesis from Phenol and γ-Butyrolactone

This alternative one-pot synthesis offers a more direct route to this compound.

Experimental Protocol:

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium phenoxide in a high-boiling point solvent like dimethylformamide (DMF).

-

Heat the solution to a temperature of approximately 100-120°C.

-

-

Addition of γ-Butyrolactone:

-

Slowly add γ-butyrolactone to the hot sodium phenoxide solution.

-

Maintain the reaction temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

-

Filter the crude product, wash with water, and dry.

-

Purify by recrystallization as described in Method 1.

-

Data Presentation

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62-65 °C |

| Boiling Point | 184-186 °C at 12 mmHg |

| Solubility | Soluble in ethanol, ether, and hot water. |

Conclusion

This compound stands as a testament to the power of fundamental biochemical understanding in the development of practical chemical tools. Its discovery, rooted in the elucidation of the β-oxidation pathway in plants, paved the way for a more nuanced approach to herbicide design. The synthetic routes to this compound, primarily relying on the robust and versatile Williamson ether synthesis, are well-established and offer high yields of the desired product. This guide has provided a detailed exploration of both the historical context and the practical synthesis of this compound, offering valuable insights for researchers and professionals in the fields of agricultural science and drug development.

References

- 1. The beta-oxidation of omega-phenoxyalkylcarboxylic acids in the flax plant in relation to their plant growth-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. brainly.in [brainly.in]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]

Spectroscopic Analysis of 4-Phenoxybutyric Acid: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the core spectroscopic data for 4-Phenoxybutyric acid (CAS 6303-58-8), a versatile chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] For professionals in drug development and scientific research, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document synthesizes field-proven insights with established analytical data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Analytical Overview

This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an aromatic carboxylic acid characterized by a phenoxy group linked to a butyric acid chain.[2] This structure imparts both hydrophilic (carboxylic acid) and hydrophobic (phenoxy group) properties, influencing its behavior in analytical systems.[2] The primary objective of this guide is to provide a self-validating framework for the spectroscopic identification and characterization of this compound.

The molecular structure, with atom numbering for NMR assignments, is presented below. This logical numbering is crucial for unambiguously assigning spectral signals to their corresponding nuclei.

Caption: Molecular Structure of this compound with Atom Numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The spectrum of this compound provides distinct signals for the aromatic, ether-linked aliphatic, and carboxylic acid-adjacent protons.

Interpreted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constant (J, Hz) | Integration |

| H (OH ) | ~11.0 | Broad Singlet (br s) | N/A | 1H |

| H2, H4, H6 (Ar-H ) | 7.27 | Multiplet (m) | - | 2H |

| H3, H5 (Ar-H ) | 6.94 | Multiplet (m) | - | 3H |

| H8 (-O-CH₂ -) | 4.00 | Triplet (t) | ~6.5 | 2H |

| H10 (-CH₂ -COOH) | 2.58 | Triplet (t) | ~7.0 | 2H |

| H9 (-CH₂-CH₂ -CH₂-) | 2.11 | Quintet (quint) | ~6.8 | 2H |

Data sourced from ChemicalBook, with multiplicity and coupling constants inferred from standard structural principles.[3]

The downfield shift at ~11.0 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and chemical exchange.[4] The signals between 6.94 and 7.27 ppm correspond to the five protons of the phenyl ring. The triplet at 4.00 ppm is indicative of the methylene group (H8) adjacent to the electron-withdrawing ether oxygen. The aliphatic protons H10 and H9 appear as triplets and a quintet, respectively, consistent with the expected spin-spin coupling in the butyric acid chain.

Experimental Protocol: ¹H NMR

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (CHCl₃ at δ ~7.26 ppm) that can be used for spectral calibration.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a standard internal reference, typically 0.03% v/v tetramethylsilane (TMS), to the NMR tube.

-

Dissolution: Cap the tube and gently agitate or vortex until the solid is completely dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer at ambient probe temperature. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. As each chemically distinct carbon atom gives a unique signal, this technique is invaluable for confirming the molecular structure and identifying isomeric impurities.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

While experimental data was not available in the searched public databases, a predicted spectrum provides a reliable estimation of the expected chemical shifts.

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| C11 (C =O) | 178.9 |

| C6 (Ar C -O) | 158.5 |

| C2, C4 (Ar C -H) | 129.5 |

| C1 (Ar C -H) | 121.1 |

| C3, C5 (Ar C -H) | 114.5 |

| C8 (-O-C H₂-) | 67.2 |

| C10 (-C H₂-COOH) | 30.5 |

| C9 (-CH₂-C H₂-CH₂-) | 24.6 |

Data predicted using the NMR shift prediction tool available at nmrdb.org.

The carbonyl carbon (C11) is the most downfield signal, as expected. The aromatic carbons span the typical range of ~114-159 ppm, with the oxygen-substituted carbon (C6) being the most deshielded. The aliphatic carbons (C8, C9, C10) appear in the upfield region.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is analogous to that for ¹H NMR, using the same sample. However, acquisition parameters are adjusted to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where broadband decoupling of protons collapses all C-H coupling, resulting in a spectrum of singlets for each carbon.

-

Acquisition Parameters: A greater number of scans (hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A typical pulse angle is 45 degrees with a relaxation delay of 2 seconds.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal appears as a triplet at approximately δ 77.16 ppm, which is commonly used for spectral calibration.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorption Bands

While a specific peak list was not found in the searched databases, the expected absorptions for this compound can be reliably predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (sp²) | Aromatic |

| 2950-2850 | C-H stretch (sp³) | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

| ~1170 | C-O stretch | Carboxylic Acid |

The most prominent features are expected to be a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer and a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹.

Experimental Protocol: KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique. The core principle is to disperse the analyte in an IR-transparent matrix (KBr) to create an optically clear solid "solution" for analysis.

Caption: Workflow for FTIR Analysis using the KBr Pellet Method.

-

Material Preparation: Use spectroscopy-grade KBr, dried in an oven to remove moisture, which has strong IR absorption bands. Clean the agate mortar, pestle, and pellet die set thoroughly with a solvent like acetone and dry completely.[5]

-

Grinding & Mixing: In the agate mortar, grind 1-2 mg of this compound to a fine powder. Add ~200 mg of the dry KBr powder and gently but thoroughly mix to ensure a homogenous dispersion.[1]

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent disc.[6]

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. First, acquire a background spectrum using a blank KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elucidation of the structure.

Interpreted Mass Spectrometry Data (GC-MS, Electron Ionization)

| m/z | Proposed Fragment | Relative Abundance |

| 180 | [M]⁺˙ (Molecular Ion) | 2nd Highest |

| 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) | Base Peak (Highest) |

| 87 | [C₄H₇O₂]⁺ | 3rd Highest |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Significant |

Data sourced from PubChem, citing the NIST Mass Spectrometry Data Center.[1]

The molecular ion peak at m/z 180 confirms the molecular weight of the compound. The base peak at m/z 94 is highly characteristic and results from a McLafferty-type rearrangement, leading to the formation of the stable phenol radical cation. This is a key diagnostic fragment for this structure. The fragment at m/z 77 corresponds to the loss of a hydrogen atom from the phenol fragment or direct loss of the side chain from the molecular ion.

Proposed Fragmentation Pathway

Caption: Key Electron Ionization Fragmentation Pathway for this compound.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile and semi-volatile compounds. Carboxylic acids can have poor chromatographic peak shape and thermal instability, so derivatization is often employed, though direct analysis is sometimes possible.

-

Sample Preparation (Optional Derivatization): To improve volatility and thermal stability, the carboxylic acid can be converted to its methyl ester (FAME) or a silyl ester (e.g., using BSTFA). This is a crucial step for achieving sharp, symmetrical peaks in the chromatogram.[7]

-

GC Separation:

-

Injector: Inject 1 µL of the sample solution (in a solvent like ethyl acetate) into a GC equipped with a capillary column (e.g., HP-5ms).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C to ensure elution.

-

-

Ionization & Mass Analysis:

-

Interface: The eluent from the GC column is transferred to the mass spectrometer ion source, typically held at ~230-250°C.

-

Ionization: Standard Electron Ionization (EI) is performed by bombarding the gas-phase molecules with electrons accelerated to 70 eV. This energy level is standardized to allow for the creation of reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the resulting data is compiled to generate a mass spectrum for each point in the chromatogram.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H NMR confirms the proton environment, the predicted ¹³C NMR outlines the carbon backbone, the expected IR bands identify the key functional groups, and the mass spectrum confirms the molecular weight while revealing a characteristic fragmentation pattern dominated by the stable phenol cation. The protocols described herein represent robust, field-tested methodologies that, when followed with care, will yield high-quality, reproducible data for researchers and drug development professionals.

References

- 1. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-Phenoxybutanoic acid(6303-58-8) 1H NMR [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chembk.com [chembk.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-Phenoxybutyric Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybutyric acid (4-PBA), with the CAS Number 6303-58-8, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenoxy group linked to a butyric acid chain, imparts a unique combination of hydrophilicity and hydrophobicity, making it a valuable intermediate in the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis methodologies, analytical techniques, and its applications in pharmaceutical and agrochemical research. While structurally related to the well-studied 4-phenylbutyric acid, it is crucial to distinguish between the two, as their biological activities are not interchangeable. This document will focus exclusively on the known technical aspects of this compound.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is essential for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6303-58-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white solid or crystalline substance | [2] |

| IUPAC Name | 4-phenoxybutanoic acid | [3] |

| Synonyms | 4-Phenoxybutanoic acid, Butanoic acid, 4-phenoxy-, γ-Phenoxybutyric acid | [2][3] |

| Melting Point | 63-65 °C | |

| Boiling Point | 170 °C at 7 mmHg |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several established organic chemistry reactions. The most common and industrially scalable method is the Williamson ether synthesis.

Williamson Ether Synthesis

This classical method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, sodium phenoxide is reacted with a 4-halobutyric acid ester, followed by hydrolysis of the ester to yield the final product.

The overall reaction scheme is as follows:

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ethyl 4-bromobutyrate

-

Dimethylformamide (DMF) or Acetone (solvent)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as DMF. Add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. The mixture is stirred at room temperature until the phenol is completely converted to sodium phenoxide.

-

Ether Synthesis: To the solution of sodium phenoxide, add ethyl 4-bromobutyrate dropwise. The reaction mixture is then heated to reflux for several hours to ensure the completion of the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. The solvent is then removed under reduced pressure to yield the crude ethyl 4-phenoxybutyrate. The crude ester is then hydrolyzed by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with concentrated HCl if a basic hydrolysis was performed. The precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a suitable method for the analysis of this compound. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Detection is typically achieved using a UV detector, as the phenoxy group provides a chromophore.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. A typical starting condition could be 60:40 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm or 270 nm.

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount of the compound in the mobile phase or a suitable solvent like methanol.

Gas Chromatography (GC)

Principle: For GC analysis, the carboxylic acid group of this compound needs to be derivatized to a more volatile ester form, typically a methyl ester. This is often achieved by reaction with diazomethane or a milder methylating agent like trimethylsilyldiazomethane. The derivatized analyte is then separated based on its boiling point and interaction with the GC column's stationary phase.

Experimental Protocol:

-

Derivatization (Esterification): A solution of this compound in a suitable solvent (e.g., diethyl ether) is treated with an excess of a methylating agent. The reaction is typically rapid and proceeds at room temperature.

-

GC Analysis:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to a final temperature of 250 °C, held for 5 minutes.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). The detector temperature for FID is typically 280 °C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of various high-value chemicals.[2]

Pharmaceutical Synthesis

The compound serves as a crucial building block in the development of novel pharmaceutical agents. Its structure can be found within more complex molecules that are being investigated for various therapeutic targets. It has been noted for its use in the synthesis of pharmaceuticals targeting neurological disorders.[3] The phenoxybutyric acid moiety can be modified at the carboxylic acid group to form amides, esters, and other derivatives, or the phenyl ring can be further functionalized.

Agrochemical Development

In the field of agriculture, this compound is used in the formulation of certain herbicides and plant growth regulators.[3] The structural features of the molecule can be tailored to interact with specific biological pathways in plants, leading to the desired regulatory effects.

Caption: Applications of this compound as a Chemical Intermediate.

Biological Activity and Mechanistic Insights

It is imperative to distinguish this compound from its structural analog, 4-phenylbutyric acid (4-PBA). The latter has been extensively studied and is known to act as a chemical chaperone, an inhibitor of histone deacetylases (HDACs), and a peroxisome proliferator-activated receptor (PPAR) agonist.

Currently, there is a lack of substantial scientific literature and experimental data to suggest that this compound shares these biological activities. Researchers should exercise caution and not extrapolate the known mechanistic actions of 4-phenylbutyric acid to this compound without direct experimental evidence. The primary and well-documented role of this compound in the scientific literature is that of a synthetic intermediate.

Safety and Handling

This compound is classified as an irritant.[3] It can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[4][5]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, along with straightforward synthetic routes, make it an accessible building block for organic chemists. While its structural similarity to biologically active compounds like 4-phenylbutyric acid is noted, there is currently insufficient evidence to attribute similar mechanisms of action to this compound. Future research may uncover novel biological activities, but for now, its primary role remains in the realm of synthetic chemistry. This guide provides the foundational technical knowledge for researchers and scientists to handle and utilize this compound effectively and safely in their work.

References

A Technical Guide to the Therapeutic Targets of 4-Phenylbutyric Acid (4-PBA)

Disclaimer: The user's request specified "4-Phenoxybutyric acid." However, the available scientific literature on this specific compound is sparse and largely confined to its role as a chemical intermediate. In contrast, a closely related compound, 4-Phenylbutyric acid (4-PBA) , is the subject of extensive research and has multiple well-defined therapeutic targets. Given the detailed requirements for an in-depth technical guide, this document will focus on the potential therapeutic targets of 4-Phenylbutyric acid (4-PBA), assuming it to be the intended subject of the query.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid derivative initially approved for the treatment of urea cycle disorders.[1] Its therapeutic utility, however, extends far beyond this initial indication, owing to its multifaceted mechanism of action. 4-PBA functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor, thereby influencing a wide array of cellular processes from protein folding and gene expression to inflammation and metabolism.[1][2] This technical guide provides an in-depth exploration of the primary molecular targets of 4-PBA, detailing the underlying signaling pathways and presenting validated experimental workflows for their investigation. We will dissect its role in modulating proteostasis, epigenetic regulation, and inflammatory signaling, offering a comprehensive resource for researchers aiming to harness the therapeutic potential of this versatile molecule.

The Core Mechanisms: A Dual-Action Molecule

4-PBA's broad therapeutic effects stem from two primary, well-characterized mechanisms of action: its function as a chemical chaperone and its activity as an HDAC inhibitor.

Chemical Chaperone Activity and Alleviation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. A variety of pathological conditions can disrupt ER homeostasis, leading to an accumulation of misfolded or unfolded proteins—a state known as ER stress.[1] This triggers a sophisticated signaling network called the Unfolded Protein Response (UPR). While initially adaptive, chronic UPR activation can lead to apoptosis and cellular dysfunction, implicating ER stress in diseases ranging from neurodegeneration to metabolic disorders.[1][3]

4-PBA acts as a chemical chaperone, a small molecule that can stabilize proteins, facilitate their proper folding, and prevent aggregation.[4][5] By improving the protein-folding capacity of the ER, 4-PBA mitigates the accumulation of misfolded proteins, thus reducing the load on the UPR machinery and restoring cellular proteostasis.[1] This action is central to its therapeutic potential in protein-misfolding diseases.

Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications play a crucial role in regulating gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. 4-PBA is recognized as a pan-HDAC inhibitor, primarily affecting Class I and II HDACs.[2][6] By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes. This can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[2][6]

Key Therapeutic Targets and Signaling Pathways

The dual actions of 4-PBA converge on several critical signaling pathways, presenting multiple targets for therapeutic intervention.

The Unfolded Protein Response (UPR) Pathway

The UPR is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). In an unstressed state, these sensors are kept inactive by the chaperone GRP78 (Glucose-regulated protein 78). Upon accumulation of unfolded proteins, GRP78 dissociates, leading to the activation of these sensors. 4-PBA's primary effect is to reduce the burden of unfolded proteins, thereby attenuating the activation of all three UPR branches.

-

Therapeutic Relevance: This mechanism is highly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's, which are characterized by protein aggregation, as well as cystic fibrosis, where it can aid the folding of the mutated CFTR protein.[4][7] It also has implications for metabolic diseases and inflammatory conditions where ER stress is a contributing factor.[3]

Caption: Experimental workflow for validating 4-PBA's effect on the UPR.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against GRP78, p-PERK, total PERK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize target proteins to their total counterparts or the loading control. A successful experiment will show that 4-PBA reduces the tunicamycin-induced increase in GRP78 and p-PERK levels.

Inflammatory Signaling: NF-κB and MAPK Pathways

Chronic ER stress is a potent trigger for inflammation. The UPR can activate pro-inflammatory signaling pathways, including Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like JNK and p38. By alleviating ER stress, 4-PBA indirectly suppresses these inflammatory cascades.[8]

-

Therapeutic Relevance: This anti-inflammatory action makes 4-PBA a candidate for treating inflammatory diseases such as rheumatoid arthritis, where it has been shown to attenuate disease severity in animal models by inhibiting the proliferation of synovial fibroblasts and reducing inflammatory cytokine production.[8]

Caption: 4-PBA inhibits inflammatory gene expression by alleviating ER stress.

Epigenetic Regulation via HDAC Inhibition

4-PBA's ability to inhibit HDACs provides a distinct mechanism for therapeutic intervention, particularly in oncology.

-

Therapeutic Relevance: In cancer cells, 4-PBA can induce the expression of genes that inhibit proliferation and promote apoptosis.[6][9] This has been observed in various cancer models, including colon cancer and glioma.[6][9]

-

Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with 4-PBA or a known HDAC inhibitor (e.g., SAHA) as a positive control.

-

Assay Reaction: Use a commercially available colorimetric or fluorometric HDAC activity assay kit. Incubate the nuclear extract with the provided HDAC substrate.

-

Development: Add the developer solution, which reacts with the deacetylated substrate to produce a signal.

-

Measurement: Read the absorbance or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle-treated control. 4-PBA should demonstrate a dose-dependent inhibition of HDAC activity.

Peroxisome Proliferator-Activated Receptors (PPARs)

The literature suggests a complex, context-dependent interaction between 4-PBA and PPARs, a family of nuclear receptors critical for lipid and glucose metabolism.[10] While some studies indicate 4-PBA can affect PPARγ activation, other work has shown that in the context of a liver cancer-inducing environment, 4-PBA can promote tumorigenesis by upregulating PPAR-α, which in turn activates β-catenin signaling.[6][11]

-

Therapeutic Relevance: This highlights a critical consideration for drug development: the therapeutic window and potential adverse effects in specific patient populations. While PPAR agonism is a target for metabolic diseases, its role in cancer is complex.[12][13] Further research is needed to delineate the precise mechanism and context of 4-PBA's effects on different PPAR isoforms.

Emerging Targets and Future Directions

Research continues to uncover novel targets of 4-PBA, broadening its potential therapeutic applications.

-

Hexokinase (HK-II) and Metabolism: A study in L6 myotubes found that 4-PBA increases the activity of hexokinase in the mitochondrial-bound fraction.[14] This enhances glucose consumption and protects against reactive oxygen species (ROS), suggesting a new role for 4-PBA in modulating cellular metabolism and oxidative stress.[14]

-

Derivatives and Specificity: A significant drawback of 4-PBA is the high dosage required for therapeutic efficacy in conditions like Alzheimer's disease.[15] This has spurred the development of derivatives with improved potency and target specificity.[4] For instance, novel derivatives of the related compound phenoxyalkanoic acid have been developed as potent and selective agonists for Free Fatty Acid Receptor 4 (FFAR4), an attractive target for type 2 diabetes.[16]

Summary of Potential Targets

The following table summarizes the primary therapeutic targets of 4-PBA and their associated disease contexts.

| Target/Pathway | Mechanism of Action | Associated Diseases | Key References |

| ER Stress / UPR | Acts as a chemical chaperone, reducing misfolded protein load and attenuating UPR signaling. | Neurodegenerative Diseases, Cystic Fibrosis, Inflammatory Diseases, Metabolic Disorders | [1][3][4][7] |

| HDACs (Class I/II) | Inhibits enzyme activity, leading to histone hyperacetylation and altered gene expression. | Cancer (Glioma, Colon Cancer) | [2][6][9] |

| NF-κB & MAPK | Suppresses activation, often secondary to ER stress alleviation. | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | [8] |

| PPAR-α | Upregulates expression, leading to activation of β-catenin signaling (context-dependent). | Hepatocellular Carcinoma (Promotion) | [11] |

| Hexokinase-II | Increases activity in the mitochondrial-bound fraction, enhancing glucose metabolism. | Metabolic Disorders, Oxidative Stress-related conditions | [14] |

Conclusion

4-Phenylbutyric acid is a multi-target drug whose therapeutic potential is rooted in its fundamental ability to restore homeostasis at both the protein and genetic levels. Its roles as a chemical chaperone and an HDAC inhibitor allow it to influence a host of pathologies, from neurodegeneration and cancer to inflammatory disorders. While its broad activity is a therapeutic advantage, it also necessitates careful consideration of context-dependent effects, as seen with its interaction with PPAR-α. The future of 4-PBA-based therapies will likely involve the development of novel derivatives with enhanced potency and greater target selectivity, building upon the foundational knowledge of the targets detailed in this guide.

References

- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-phenylbutyric acid — TargetMol Chemicals [targetmol.com]

- 3. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PPAR agonist - Wikipedia [en.wikipedia.org]

- 13. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

4-Phenoxybutyric Acid: A Versatile Scaffold for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Phenoxybutyric acid is a bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis. Characterized by a robust phenoxy group linked to a terminal carboxylic acid via a flexible four-carbon chain, its unique architecture allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its core reactivity, focusing on its pivotal role in the synthesis of heterocyclic scaffolds, particularly chromanones, through acid-catalyzed intramolecular cyclization. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight its applications in medicinal chemistry, illustrating its value as a scaffold for developing novel therapeutic agents.

Introduction: The Molecular Architecture of this compound

This compound, also known as 4-phenoxybutanoic acid, is a white crystalline solid that serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure is deceptively simple, yet it contains three distinct regions that can be selectively targeted for chemical modification: the aromatic ring, the ether linkage, and the carboxylic acid functional group. The interplay between these components, particularly the spatial relationship dictated by the butyric linker, is the key to its synthetic utility.

1.1 Structure and Key Reactive Sites

The molecule's power lies in its bifunctionality:

-

The Carboxylic Acid Moiety: This site is a classic handle for transformations such as esterification, amidation, reduction to an alcohol, or conversion to an acid chloride, enabling chain extension and the introduction of diverse functional groups.[2]

-

The Aromatic Ring: The phenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic properties and biological activity of its derivatives.

-

The Butyric Linker: The four-carbon chain is not merely a spacer. Its length is optimal for facilitating intramolecular reactions, most notably the Friedel-Crafts acylation, which leads to the formation of a six-membered heterocyclic ring.

1.2 Physicochemical and Safety Profile

A clear understanding of the physical properties and safety considerations is paramount for effective laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 63-65 °C | [5] |

| Solubility | Low in water; soluble in ethanol, ether, and other organic solvents. | [3][5] |

| Boiling Point | 170 °C at 7 mmHg | [5] |

Safety Information: this compound is an irritant to the eyes, respiratory system, and skin.[3][4] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn, and all manipulations should be performed in a well-ventilated fume hood.[3]

The Cornerstone Reaction: Intramolecular Cyclization to Chroman-4-one

The most significant transformation of this compound is its intramolecular cyclization to form chroman-4-one (also known as dihydro-1-benzopyran-4-one). This reaction is a powerful method for constructing a privileged heterocyclic scaffold found in a vast array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[6][7][8]

2.1 Mechanism of Acid-Catalyzed Intramolecular Friedel-Crafts Acylation

This transformation is a classic example of an intramolecular Friedel-Crafts acylation.[9] The reaction is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.[6][10]

The mechanism proceeds through several key steps:

-

Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. In the case of PPA, a mixed anhydride intermediate is often formed, which is a highly reactive acylating species.

-

Electrophilic Aromatic Substitution: The activated acyl group is attacked by the π-electrons of the phenoxy ring at the ortho position. The butyric chain's length and flexibility are critical here, as they allow the reactive acylium ion (or equivalent) to be positioned directly over the aromatic ring, favoring the intramolecular pathway.

-

Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A proton is lost from the site of attack, restoring the aromaticity of the ring and yielding the final chroman-4-one product.

dot graph "Intramolecular_Friedel_Crafts_Acylation" { layout=dot; rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="this compound"]; Activated [label="Activated Acyl Intermediate\n(e.g., Acylium Ion)"]; Sigma [label="Sigma Complex\n(Resonance Stabilized)"]; Product [label="Chroman-4-one"];

// Invisible nodes for labels label1 [label="+ H⁺ (PPA)\n- H₂O", shape=plaintext]; label2 [label="Intramolecular\nAttack", shape=plaintext]; label3 [label="- H⁺\n(Rearomatization)", shape=plaintext];

// Edges Start -> label1 [arrowhead=none]; label1 -> Activated; Activated -> label2 [arrowhead=none]; label2 -> Sigma; Sigma -> label3 [arrowhead=none]; label3 -> Product;

// Formatting graph [bgcolor="#F1F3F4"]; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"]; } केंद Caption: Mechanism of PPA-catalyzed cyclization of this compound.

2.2 Causality Behind Reagent Choice: Why Polyphosphoric Acid (PPA)?

Polyphosphoric acid (PPA) is the reagent of choice for this cyclization for several reasons.[10]

-

Powerful Dehydrating Agent: PPA efficiently removes the water molecule formed during the reaction, driving the equilibrium towards the product.[10][11]

-

Strong Acid Catalyst: It serves as the proton source to activate the carboxylic acid.

-

High Viscosity and Solvent Properties: At elevated temperatures (typically >60 °C), PPA becomes a viscous liquid that can act as both the solvent and the catalyst, simplifying the reaction setup.[10]

-

Low Nucleophilicity: The phosphate anions are poor nucleophiles, which prevents unwanted side reactions.

Field-Proven Experimental Protocol

The following protocol provides a reliable, self-validating system for the synthesis of chroman-4-one from this compound.

3.1 Synthesis of Chroman-4-one via PPA-Mediated Cyclization

Materials:

-

This compound (1.0 eq)

-

Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting material)

-

Ice water

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80-90 °C on a heating mantle. PPA is highly viscous at room temperature, and heating makes it easier to stir.[10]

-

Addition of Starting Material: Once the PPA is hot and stirring smoothly, add this compound in one portion.

-

Reaction: Continue stirring the mixture at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-2 hours.

-

Work-up - Quenching: Allow the reaction mixture to cool slightly (to approx. 60-70 °C) and then very carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution in a fume hood.

-

Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts. Wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove any unreacted acid), and finally with brine (1 x 50 mL).[12]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude chroman-4-one can be purified by vacuum distillation or column chromatography on silica gel to afford a clear, colorless, or pale yellow oil.

Applications in Drug Development and Medicinal Chemistry

The chromanone scaffold, readily accessible from this compound, is considered a "privileged structure" in medicinal chemistry.[6] This means it is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for drug discovery.[7][8]

-

Anticancer Agents: Many flavanones (2-phenyl-chroman-4-ones) and related derivatives exhibit potent anticancer activity.[7]

-

Antimicrobial and Antifungal Agents: The chromanone core is present in numerous compounds with significant activity against various bacterial and fungal strains.[7]

-

Enzyme Inhibitors: Chromanone derivatives have been developed as inhibitors for enzymes like α-glucosidase, which is relevant for antidiabetic therapies.[7]

-

Fluorescent Probes: The photochemical properties of some chromone derivatives (the oxidized form of chromanones) make them useful as fluorescent probes for biological imaging.[6]

The synthetic workflow from simple phenol to a functionalized chromanone, a key scaffold in drug discovery, highlights the central role of this compound.

dot graph "Synthetic_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes Phenol [label="Phenol"]; Acid [label="this compound"]; Chromanone [label="Chroman-4-one Scaffold"]; Derivatives [label="Functionalized Bioactive Derivatives"];

// Edges with labels Phenol -> Acid [label="Alkylation with\nγ-butyrolactone"]; Acid -> Chromanone [label="PPA-Mediated\nIntramolecular Cyclization"]; Chromanone -> Derivatives [label="Further\nFunctionalization (e.g., Aldol, Grignard)"];

// Formatting graph [bgcolor="#F1F3F4"]; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; edge [color="#EA4335"]; } केंद Caption: General synthetic workflow from phenol to bioactive chromanones.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic building block that provides a reliable and efficient entry into the medicinally significant world of chromanones and related heterocycles. Its straightforward synthesis and the robustness of its intramolecular cyclization reaction make it an indispensable tool for organic and medicinal chemists. Future research will likely focus on developing asymmetric versions of its cyclization and expanding its use as a versatile linker in targeted therapies, further cementing its authoritative role in the synthesis of complex molecules.

References

- 1. CAS 6303-58-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Phenoxybutanoic acid | 6303-58-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H12O3 | CID 22741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Phenoxybutanoic acid CAS#: 6303-58-8 [chemicalbook.com]

- 6. ijrpc.com [ijrpc.com]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ccsenet.org [ccsenet.org]

- 11. researchgate.net [researchgate.net]

- 12. websites.umich.edu [websites.umich.edu]

4-Phenoxybutyric Acid: A Synthetic Compound at the Crossroads of Industry and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenoxybutyric acid, a molecule of significant interest in various scientific and industrial sectors, is definitively classified as a synthetic compound. While structurally related to naturally occurring metabolites, extensive review of scientific literature reveals its origins are firmly rooted in chemical synthesis rather than biological processes. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and key applications, with a particular focus on its role as a versatile chemical intermediate. For comparative context, this guide will also draw parallels with its well-studied analogue, 4-phenylbutyric acid (4-PBA).

The Synthetic Nature of this compound

Despite isolated, uncorroborated mentions of its production by filamentous fungi, the overwhelming body of scientific evidence points to this compound as a product of chemical synthesis. Its absence from major natural product databases and the lack of peer-reviewed studies detailing its biosynthetic pathway solidify its classification as a synthetic compound. This is in contrast to the structurally similar 4-phenylbutyric acid, which is a known product of colonic bacteria fermentation[1].